molecular formula C20H23FN2O3S B11244741 N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11244741
M. Wt: 390.5 g/mol
InChI Key: WYOWTKYHRBJUDG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorophenyl group, a methylbenzylsulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methylbenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a methylbenzylsulfonyl chloride reagent.

    Formation of the Carboxamide Moiety: The final step involves the amidation reaction to form the carboxamide group.

Industrial Production Methods

Industrial production of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

    Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is evaluated for its potential use in industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and the piperidine ring play crucial roles in binding to target proteins or receptors. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide: can be compared with other similar compounds, such as:

    N-(2-fluorophenyl)piperidine-3-carboxamide: Lacks the methylbenzylsulfonyl group, which may affect its solubility and biological activity.

    N-(2-methylbenzyl)piperidine-3-carboxamide: Lacks the fluorophenyl group, which may influence its binding affinity to target proteins.

    N-(2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine: Lacks the carboxamide group, which may alter its chemical reactivity and stability.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-7-2-3-8-17(15)14-27(25,26)23-12-6-9-16(13-23)20(24)22-19-11-5-4-10-18(19)21/h2-5,7-8,10-11,16H,6,9,12-14H2,1H3,(H,22,24)

InChI Key

WYOWTKYHRBJUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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